molecular formula C16H14N2O2S B13372471 N-dibenzo[b,d]furan-3-yl-N'-propionylthiourea

N-dibenzo[b,d]furan-3-yl-N'-propionylthiourea

Katalognummer: B13372471
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: MYEQNMLRGKXUJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea is a heterocyclic organic compound It features a dibenzofuran core, which is a fused ring system consisting of two benzene rings and a central furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea typically involves the reaction of dibenzofuran derivatives with propionyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt cellular pathways and lead to various biological effects, such as cell death or inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the thiourea and propionyl groups.

    Dibenzo[b,d]thiophene: Similar in structure but with a sulfur atom replacing the oxygen in the furan ring.

    Carbazole: Another heterocyclic compound with a similar fused ring system but containing a nitrogen atom.

Uniqueness

N-dibenzo[b,d]furan-3-yl-N’-propionylthiourea is unique due to the presence of both the dibenzofuran core and the thiourea linkage

Eigenschaften

Molekularformel

C16H14N2O2S

Molekulargewicht

298.4 g/mol

IUPAC-Name

N-(dibenzofuran-3-ylcarbamothioyl)propanamide

InChI

InChI=1S/C16H14N2O2S/c1-2-15(19)18-16(21)17-10-7-8-12-11-5-3-4-6-13(11)20-14(12)9-10/h3-9H,2H2,1H3,(H2,17,18,19,21)

InChI-Schlüssel

MYEQNMLRGKXUJE-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC(=S)NC1=CC2=C(C=C1)C3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.